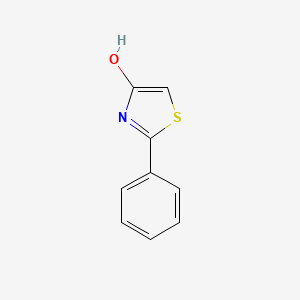

2-Phenyl-1,3-thiazol-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

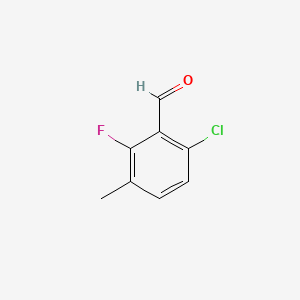

2-Phenyl-1,3-thiazol-4-ol is a chemical compound with the empirical formula C9H7NOS . It has a molecular weight of approximately 177.22 . The IUPAC name for this compound is 2-phenyl-1,3-thiazol-4 (5H)-one .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,3-thiazol-4-ol consists of a five-membered thiazole ring attached to a phenyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

2-Phenyl-1,3-thiazol-4-ol is a solid at room temperature . It has a boiling point of 119-121°C . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学的研究の応用

Pharmaceutical Applications

2-Phenyl-1,3-thiazol-4-ol: and its derivatives are widely recognized for their pharmacological significance. They exhibit a range of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities . These compounds are integral in the synthesis of drugs like sulfathiazole (antimicrobial) and ritonavir (antiretroviral) .

Agricultural Chemistry

In agriculture, thiazole derivatives serve as agrochemicals due to their antimicrobial properties, which are essential for protecting crops from various diseases . They are also involved in the synthesis of compounds that exhibit antioxidant properties, beneficial for increasing the shelf life of agricultural products .

Material Science

2-Phenyl-1,3-thiazol-4-ol: plays a role in material science, particularly in the development of photographic sensitizers and liquid crystals . These materials are crucial for various industrial applications, including display technologies and photographic processes.

Chemical Synthesis

This compound is utilized in chemical synthesis as a building block for creating complex molecules. It’s involved in reactions such as cyclization and arylation , which are fundamental in the development of new chemical entities .

Environmental Science

Thiazole derivatives, including 2-Phenyl-1,3-thiazol-4-ol , are used in environmentally friendly chemical processes. They are employed in reactions that take place in water, which is a non-toxic and economically viable solvent, aligning with the principles of green chemistry .

Biochemistry

In biochemistry, thiazole compounds are part of the study of enzymatic reactions and biochemical pathways . They can influence physiological systems by activating or inhibiting specific enzymes or receptors .

Industrial Applications

Industrially, thiazole derivatives are incorporated into products like rubber vulcanization agents, catalysts , dyes , pigments , and chromophores . These applications demonstrate the versatility of 2-Phenyl-1,3-thiazol-4-ol in various manufacturing processes .

Analytical Methods

In analytical chemistry, thiazole derivatives are part of the development of new analytical methods . They can be used as standards or reagents in chemical assays and play a role in the synthesis of analytical markers .

Safety and Hazards

作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole compounds have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the compound is a solid at room temperature and should be stored at 2-8°c .

特性

IUPAC Name |

2-phenyl-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-6,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMLIFHRMDXEBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340949 |

Source

|

| Record name | 2-Phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827-45-2 |

Source

|

| Record name | 2-Phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)

![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)

![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)

![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)

![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)

![2-[4-(4-fluorophenyl)phenyl]acetic Acid](/img/structure/B1362845.png)